2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H18N2S/c1-11(2)5-3-8-9(7-11)14-10(13-8)4-6-12/h3-7,12H2,1-2H3 |
InChI Key |
BOVFONCNNZPVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=N2)CCN)C |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Cyclization and Functional Group Transformations
A key synthetic strategy involves the construction of the tetrahydrobenzothiazole ring system followed by introduction of the ethan-1-amine side chain. This typically proceeds through:
Step 1: Preparation of 4-acetamido-cyclohexanone or related cyclohexanone derivatives.
Oxidation of 4-acetamido-cyclohexanol to 4-acetamido-cyclohexanone can be achieved using oxidizing agents such as Jones reagent, sodium hypochlorite, manganese dioxide, pyridinium dichromate, or potassium permanganate. This step sets the stage for subsequent bromination and cyclization.Step 2: Bromination of 4-acetamido-cyclohexanone.
Bromine is reacted with 4-acetamido-cyclohexanone in aqueous solution at controlled temperatures (5°C to 75°C, optimally around 25°C) to yield 2-bromo-4-acetamido-cyclohexanone. This intermediate is crucial for ring closure.Step 3: Cyclization with thiourea to form the benzothiazole ring.
Thiourea is added to the brominated intermediate to produce 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole dihydrobromide. This step introduces the sulfur and nitrogen atoms forming the heterocyclic benzothiazole core.Step 4: Hydrolysis and isolation of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
Treatment with hydrobromic acid under reflux converts the acetylamino group to an amino group, yielding the diamino compound. Crystallization from methanol affords the dihydrobromide salt.Step 5: Functionalization to this compound.
Further chemical transformations introduce the ethan-1-amine side chain at the 2-position of the benzothiazole ring. This may involve nucleophilic substitution or reductive amination reactions, although specific details for this step are less commonly detailed in public literature.
Alternative Synthetic Routes and Recent Advances
Recent research in benzothiazole derivatives synthesis, although focusing on anti-tubercular activity, provides insight into diverse synthetic methodologies applicable to this compound class:
- One-pot multicomponent reactions: These methods combine multiple reagents in a single step to form benzothiazole derivatives efficiently. They reduce reaction time and improve atom economy.
- Knoevenagel condensation: Used for constructing benzothiazole derivatives with various substitutions, this reaction involves condensation of aldehydes with active methylene compounds under basic catalysis.
- Diazo-coupling and molecular hybridization techniques: These approaches facilitate the introduction of functional groups and molecular scaffolds that can be adapted for synthesizing substituted benzothiazoles.
- Microwave irradiation: Accelerates reaction rates and improves yields in benzothiazole synthesis.
- Use of acetamide-linked intermediates: For example, synthesis of 6-thiocyanatobenzo[d]thiazol-2-amine derivatives via bromination and thiocyanation steps, followed by reaction with chloroacetyl chloride and further coupling reactions.
These methods highlight the versatility of benzothiazole chemistry and provide potential alternative pathways to synthesize this compound or its analogs.
Comparative Data Table of Key Synthetic Steps and Conditions
Research Findings and Synthesis Optimization
- The continuous or telescoped synthesis approach, combining oxidation, bromination, and cyclization in a single vessel, significantly reduces processing time and solvent use, enhancing sustainability.
- Control of temperature during bromination is critical to minimize side reactions and optimize yield.
- Use of hydrobromic acid for hydrolysis and salt formation ensures product crystallinity and ease of isolation.
- Recent benzothiazole derivative syntheses emphasize the importance of functional group tolerance and mild conditions to preserve sensitive substituents, which can be applied to this compound's synthesis.
- Molecular docking and biological activity studies of benzothiazole derivatives suggest that modifications at the 2-position (where ethan-1-amine is attached) can significantly influence bioactivity, underscoring the importance of precise synthetic control.
Summary and Outlook
The preparation of this compound primarily relies on a multi-step synthetic route involving oxidation, bromination, cyclization with thiourea, and subsequent functionalization. Advances in continuous reaction processes and one-pot methodologies have improved efficiency and environmental footprint. Alternative synthetic strategies from recent benzothiazole derivative research provide additional routes and optimization opportunities.
Future research should focus on:
- Developing greener and more scalable synthetic protocols.
- Exploring catalytic systems for selective functionalization.
- Investigating synthetic routes that allow late-stage diversification of the ethan-1-amine side chain.
- Integrating in silico docking and bioactivity data to guide synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine.
Scientific Research Applications
2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Heterocycle Core Variations
- Benzothiazole vs. Benzimidazole/Benzoxazole: The benzothiazole core (with sulfur) offers distinct electronic properties compared to benzimidazole (nitrogen) or benzoxazole (oxygen). Sulfur’s lower electronegativity may enhance lipophilicity and membrane permeability relative to oxygen/nitrogen analogs . Benzimidazole derivatives () are more likely to engage in hydrogen bonding via imidazole NH groups, whereas the target compound’s thiazole lacks NH donors .
Substituent Effects
- Methylation Patterns: The 6,6-dimethyl group in the target compound reduces ring flexibility and may shield reactive sites, improving metabolic stability. Mono-methylated derivatives (e.g., 6-methyl in ) show reduced steric effects, possibly enhancing binding affinity but lowering stability .
- Functional Group Modifications: The ethanamine side chain in the target compound contrasts with methoxymethyl () or chloromethyl () groups. Ethylamine’s primary amine enables protonation at physiological pH, facilitating ionic interactions absent in non-amine analogs .
Biological Activity
2-(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Chemical Formula: C12H16N2S
- Molecular Weight: 224.34 g/mol
- CAS Number: 79932-22-2
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available benzothiazole derivatives. The synthetic route often includes the formation of the benzothiazole core followed by amination processes to introduce the ethyl amine side chain.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a study demonstrated that compounds with similar structures significantly inhibited the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest. The active compound in those studies exhibited IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1.0 | Induction of apoptosis |
| A549 | 2.5 | Cell cycle arrest |
| H1299 | 3.0 | Inhibition of migration |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. In vitro assays demonstrated that it could significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests that this compound may have dual action as both an anticancer and anti-inflammatory agent .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Key Signaling Pathways: The compound has been shown to inhibit the AKT and ERK signaling pathways which are crucial for cell survival and proliferation in cancer cells.
- Modulation of Cytokine Production: By affecting transcription factors involved in inflammatory responses, it reduces pro-inflammatory cytokine production.
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer: A clinical trial involving a similar benzothiazole derivative showed promising results in reducing tumor size in patients with advanced non-small cell lung cancer.
- Inflammatory Disorders: Another study indicated that a related compound effectively alleviated symptoms in models of rheumatoid arthritis by downregulating inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
